(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC20356212
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO |
|---|---|
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
| Standard InChI Key | BTJUURDIFWQGTR-MLUIRONXSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=C(C=CC=C1Cl)Cl)N)O |
| Canonical SMILES | CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
Introduction
(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chiral organic compound with significant interest in medicinal chemistry and synthetic organic chemistry. It features a dichlorophenyl group attached to a propan-2-ol backbone, along with an amino group (-NH2) and a hydroxyl group (-OH), contributing to its unique chemical properties and biological activities .
Key Features:
-
Molecular Formula: C9H11Cl2NO
-
Molecular Weight: Approximately 220.10 g/mol
-
Stereochemistry: (1S,2R) configuration
Synthesis Methods
The synthesis of (1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves several key steps, starting from commercially available materials such as 2,6-dichlorobenzaldehyde and chiral amines. These methods allow for efficient production with high purity levels suitable for both research and industrial applications .
Synthesis Overview:
| Step | Description |
|---|---|
| 1 | Preparation of starting materials |
| 2 | Formation of the propan-2-ol backbone |
| 3 | Introduction of the dichlorophenyl group |
| 4 | Purification using techniques like crystallization or chromatography |
Biological Activities and Applications
(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL exhibits notable biological activities, particularly in the pharmaceutical domain. It has been studied for its potential therapeutic effects and interactions with biological systems, making it a lead structure for drug development .
Potential Applications:
-
Pharmaceutical Development: Due to its ability to interact with specific biological targets.
-
Medicinal Chemistry: Used in the synthesis of derivatives for various therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with (1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL, each with unique properties and biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume